molecular formula C14H26N2O3 B13177755 tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate

tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate

Cat. No.: B13177755
M. Wt: 270.37 g/mol
InChI Key: SLBLJLZAOYPQJV-UHFFFAOYSA-N
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Description

tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate (CAS: 2243508-68-9) is a spiroazacyclic carbamate derivative with the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.32 g/mol . Its IUPAC name reflects its unique 1-oxa-7-azaspiro[4.4]nonane core, featuring a spiro junction between a tetrahydrofuran (oxygen-containing) and a piperidine (nitrogen-containing) ring. The compound is characterized by a tert-butyl carbamate group attached to the spiro nitrogen, which confers steric protection and modulates reactivity. Physically, it exists as an oil at room temperature, though detailed safety data remain unspecified . This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, leveraging its rigid spirocyclic framework to influence target binding and metabolic stability .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl N-ethyl-N-(1-oxa-7-azaspiro[4.4]nonan-3-yl)carbamate

InChI

InChI=1S/C14H26N2O3/c1-5-16(12(17)19-13(2,3)4)11-8-14(18-9-11)6-7-15-10-14/h11,15H,5-10H2,1-4H3

InChI Key

SLBLJLZAOYPQJV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC2(CCNC2)OC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

The 1-oxa-7-azaspiro[4.4]nonane core is typically synthesized via cyclization reactions involving amino alcohol precursors and appropriate electrophiles to form the spiro ring system. One common approach involves:

  • Starting from an amino alcohol or an amino acid derivative that contains both nitrogen and oxygen functionalities positioned to allow spirocyclization.
  • Cyclization is induced by intramolecular nucleophilic substitution or condensation reactions, often under basic or acidic conditions, to form the spiro-fused oxazacycle.

For example, related spiro compounds have been synthesized by Michael addition followed by intramolecular cyclization steps, as described in medicinal chemistry literature on spiro derivatives acting as enzyme inhibitors.

N-Ethyl Substitution

The N-ethyl group on the nitrogen can be introduced either before or after carbamate formation, depending on the synthetic route:

  • Alkylation of the nitrogen with ethyl halides (e.g., ethyl bromide) under controlled basic conditions.
  • Reductive amination using acetaldehyde and a reducing agent (e.g., sodium cyanoborohydride) on the amine intermediate.
  • In some synthetic sequences, the ethyl substitution is incorporated during the amidation step by employing N-ethyl amines as starting materials.

Purification and Characterization

The final product is purified using chromatographic techniques such as silica gel column chromatography or preparative chiral supercritical fluid chromatography (SFC) to separate stereoisomers if present. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy for functional group analysis.
  • Elemental analysis for purity assessment.

Representative Synthetic Route Example

Step Reaction Reagents/Conditions Notes
1 Spirocyclization Amino alcohol + electrophile, base or acid catalyst Forms 1-oxa-7-azaspiro[4.4]nonane core
2 Carbamate formation Di-tert-butyl dicarbonate (Boc2O), triethylamine, solvent (e.g., dichloromethane) Introduces tert-butyl carbamate protecting group
3 N-ethylation Ethyl bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile) Alkylates nitrogen with ethyl group
4 Purification Silica gel chromatography or preparative SFC Isolates pure stereoisomeric compound
5 Characterization NMR, MS, IR, elemental analysis Confirms structure and purity

Research Findings and Optimization Notes

  • The use of triphosgene to form reactive carbamate intermediates has been shown to enhance yields and selectivity in related spiro carbamate syntheses.
  • Michael addition and Henry reaction sequences have been employed to introduce functional groups on spiro scaffolds, allowing stereochemical control.
  • Scale-up synthesis favors tert-butyl ester derivatives for easier handling and purification.
  • Protective group strategies involving tert-butyl carbamates provide stability during multi-step syntheses and facilitate deprotection under mild acidic conditions.
  • Alkylation steps require careful control of reaction conditions to avoid over-alkylation or side reactions.

Comparative Summary of Preparation Approaches

Preparation Aspect Method 1: Direct Boc Protection Method 2: Triphosgene Carbamate Intermediate Method 3: Reductive Amination for N-ethylation
Starting Material Spiro amine intermediate Spiro amine intermediate Spiro amine intermediate
Carbamate Formation Reaction with Boc2O and base Formation of carbamate intermediate with triphosgene, then nucleophilic substitution Not applicable
N-Ethyl Introduction Alkylation with ethyl halide Alkylation after carbamate formation Reductive amination with acetaldehyde
Advantages Mild conditions, straightforward Higher reactivity, better yields Selective N-ethylation
Disadvantages Possible incomplete reaction Requires handling of triphosgene (toxic) Requires reducing agents

Chemical Reactions Analysis

tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate is a synthetic organic compound with the molecular formula C14H26N2O3C_{14}H_{26}N_2O_3 and a molecular weight of 270.37 g/mol.

Chemical Properties

  • Molecular Formula: C14H26N2O3C_{14}H_{26}N_2O_3
  • Molecular Weight: 270.37

Synthesis
The synthesis of this compound involves multiple steps, including the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
  • Biology: The compound is utilized in the study of biological pathways and mechanisms.
  • Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
  • Industry: It is employed in the production of specialized chemicals and materials.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

This compound can be compared with other similar compounds such as:

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but differs in its functional groups and reactivity.
  • tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: Another related compound with different substituents that affect its chemical properties and applications.

Mechanism of Action

The mechanism of action of tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS: 147611-03-8)

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Key Differences: The spiro system here is 7-azaspiro[3.5]nonane, comprising a six-membered azacyclic ring and a four-membered hydrocarbon ring, contrasting with the 1-oxa-7-azaspiro[4.4]nonane core of the target compound. Applications: Similar use as a rigid scaffold in medicinal chemistry, but the altered ring size may affect conformational preferences and binding to biological targets .

tert-Butyl N-{7-oxa-1-azaspiro[4.4]nonan-3-yl}carbamate (CAS: Unspecified in )

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.26 g/mol
  • Key Differences :
    • Simplified structure lacking the ethyl substituent on the carbamate nitrogen, reducing steric hindrance and molecular weight.
    • Likely exhibits higher reactivity in nucleophilic substitution or coupling reactions due to reduced steric protection .

Hydroxy-Substituted Cyclic Carbamates

tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)

  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.27 g/mol
  • Key Differences :
    • Features a hydroxyl group on a cyclopentyl ring, enhancing hydrogen-bonding capacity and hydrophilicity.
    • Stereochemistry (1R,2S) may confer specificity in chiral recognition or enzymatic interactions .

tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)

  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.27 g/mol
  • Key Differences :
    • Hydroxyl group at the 3-position of the cyclopentane ring, altering spatial orientation compared to the 2-hydroxy derivative.
    • Increased polarity may improve solubility but reduce blood-brain barrier permeability .

Structural and Functional Implications

Compound CAS Molecular Formula Molecular Weight Key Features
Target Compound 2243508-68-9 C₁₂H₂₂N₂O₃ 242.32 1-Oxa-7-azaspiro[4.4]nonane core; tert-butyl carbamate with ethyl substitution
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₃H₂₄N₂O₂ 240.34 7-Azaspiro[3.5]nonane; no oxygen in smaller ring
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 C₁₀H₁₉NO₃ 201.27 Hydroxyl group on cyclopentane; stereospecific interactions
tert-Butyl N-{7-oxa-1-azaspiro[4.4]nonan-3-yl}carbamate Unspecified C₉H₁₈N₂O₂ 186.26 Simplified structure without ethyl group; lower steric hindrance

Impact of Spiro Ring Size

  • The 1-oxa-7-azaspiro[4.4]nonane system in the target compound provides a balance between rigidity and flexibility, favoring interactions with deep binding pockets.

Functional Group Effects

  • Hydroxyl groups in cyclopentyl derivatives (e.g., CAS: 1330069-67-4) enhance solubility but may introduce metabolic liabilities (e.g., glucuronidation) compared to the non-hydroxylated target compound .

Stereochemical Considerations

  • Stereospecific hydroxycyclopentyl derivatives (e.g., CAS: 1290191-64-8) highlight the importance of chirality in drug-receptor interactions, a factor less pronounced in the target compound’s symmetric spiro system .

Biological Activity

Chemical Identity:
tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate is a synthetic organic compound with the molecular formula C14H26N2O3C_{14}H_{26}N_{2}O_{3} and a molecular weight of 270.37 g/mol. Its unique spirocyclic structure includes a nitrogen atom within a 7-azaspiro framework and an ether functional group, which contribute to its potential biological activity.

Research indicates that this compound may interact with specific enzymes or receptors, modulating their functions and influencing various biological pathways. The compound's structural features potentially enhance its binding affinity to molecular targets, which is crucial for its pharmacological applications.

Pharmacological Potential

The compound has been evaluated for its potential therapeutic applications, particularly in the context of drug development. Its ability to bind to specific receptors or enzymes can lead to significant biological effects, making it a valuable subject for further research in medicinal chemistry and pharmacology .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2,5,8-triazaspiro[3.5]nonaneC12H22N3O2C_{12}H_{22}N_{3}O_{2}Contains three nitrogen atoms
Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octaneC13H23N2O3C_{13}H_{23}N_{2}O_{3}Features a hydroxyl group enhancing solubility
Tert-butyl 9-amino-3-azaspiro[5.5]undecaneC14H26N2O2C_{14}H_{26}N_{2}O_{2}Incorporates an amino group influencing activity

These compounds exhibit diverse pharmacological profiles, highlighting the importance of structural variations in determining biological activity.

Antibacterial Activity

Recent studies have focused on the antibacterial properties of spirocyclic compounds related to this compound. For instance, fluoroquinolone congeners with spirocyclic structures demonstrated potent antibacterial activity against ESKAPE pathogens, suggesting that similar structural motifs may confer therapeutic benefits against bacterial infections .

Enzyme Interaction Studies

Research into the interaction of related compounds with enzymes such as γ-secretase has provided insights into their potential roles in modulating disease pathways, particularly in neurodegenerative conditions like Alzheimer's disease. These findings underscore the importance of exploring the enzymatic interactions of this compound for understanding its biological effects and therapeutic applications .

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